![molecular formula C24H22O5 B15162235 1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) CAS No. 672917-12-3](/img/structure/B15162235.png)
1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) is a chemical compound with the molecular formula C22H20O4. It is known for its unique structure, which includes two benzyloxy groups and a hydroxy group attached to a phenylene ring, making it a compound of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Análisis De Reacciones Químicas
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) can be compared with other similar compounds, such as:
Propiedades
Número CAS |
672917-12-3 |
|---|---|
Fórmula molecular |
C24H22O5 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1-[3-acetyl-6-hydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H22O5/c1-16(25)22-20(27)13-21(28-14-18-9-5-3-6-10-18)23(17(2)26)24(22)29-15-19-11-7-4-8-12-19/h3-13,27H,14-15H2,1-2H3 |
Clave InChI |
KZWYXFPZKWNUTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)C(=O)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
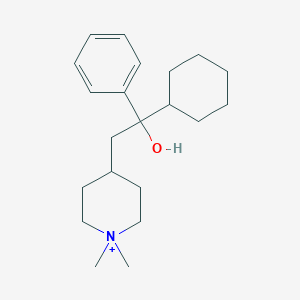
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
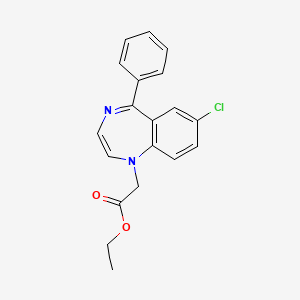
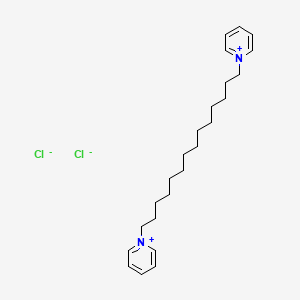
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
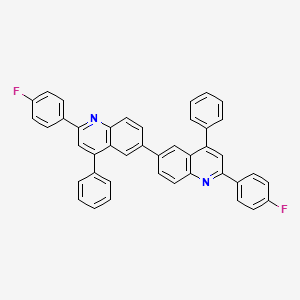
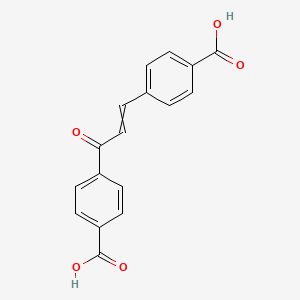
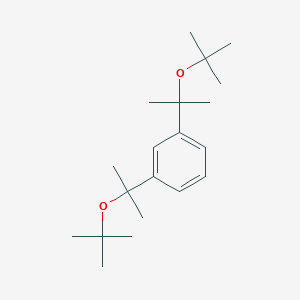

![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
